An In-depth Technical Guide to the Chemical Properties of 5,6-dichloro-2,3-dihydro-1H-indole
An In-depth Technical Guide to the Chemical Properties of 5,6-dichloro-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for the specific chemical properties of 5,6-dichloro-2,3-dihydro-1H-indole is limited. This guide provides available information on the target compound and supplements it with comprehensive data on closely related and well-characterized analogs, namely 5,6-dichloro-1H-indole and 5,6-dichloro-1H-indole-2,3-dione, to provide a foundational understanding.
Core Compound Identification
While extensive experimental data is scarce, 5,6-dichloro-2,3-dihydro-1H-indole is commercially available from some suppliers as a research chemical. The fundamental identifiers are summarized below.
| Property | Value | Reference |
| Chemical Name | 5,6-dichloro-2,3-dihydro-1H-indole | [1] |
| Molecular Formula | C₈H₇Cl₂N | [1] |
| Molecular Weight | 187.05 g/mol | [1] |
| CAS Number | Not assigned | [1] |
Physicochemical Properties of Analogous Compounds
To infer the potential properties of 5,6-dichloro-2,3-dihydro-1H-indole, it is instructive to examine the data for its unsaturated parent indole and the corresponding dione.
5,6-dichloro-1H-indole
This compound is the aromatic precursor to the target molecule. Its properties are well-documented.
| Property | Value | Reference |
| CAS Number | 121859-57-2 | [2] |
| Molecular Formula | C₈H₅Cl₂N | [2] |
| Molecular Weight | 186.04 g/mol | |
| Melting Point | 145-153 °C | [2] |
| Boiling Point | 331.3 °C at 760 mmHg | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% (typical) | [2] |
5,6-dichloro-1H-indole-2,3-dione (5,6-Dichloroisatin)
This dione is another important related structure, often used as a synthetic intermediate.
| Property | Value | Reference |
| CAS Number | 1677-48-1 | [3] |
| Molecular Formula | C₈H₃Cl₂NO₂ | |
| Molecular Weight | 216.02 g/mol | |
| Melting Point | 273-275 °C | |
| Appearance | Solid |
Experimental Protocols
Synthesis of 5,6-dichloro-2,3-dihydro-1H-indole via Reduction of 5,6-dichloro-1H-indole
Objective: To reduce the C2-C3 double bond of the pyrrole ring in 5,6-dichloro-1H-indole to yield the target indoline.
Reagents and Materials:
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5,6-dichloro-1H-indole
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Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., trifluoroacetic acid with triethylsilane)
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Glacial Acetic Acid (or another suitable solvent like trifluoroacetic acid)
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Ethyl Acetate
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5,6-dichloro-1H-indole in a suitable volume of glacial acetic acid (e.g., 5-10 mL per gram of indole) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reducing Agent: To the stirred solution, add 1.5 to 2.0 equivalents of sodium cyanoborohydride portion-wise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
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Work-up:
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Once the reaction is complete, carefully quench the reaction by the slow addition of water.
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Neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral to slightly basic.
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
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Combine the organic extracts.
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Purification:
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Wash the combined organic layers with brine.
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Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Final Purification (if necessary): The crude 5,6-dichloro-2,3-dihydro-1H-indole can be further purified by column chromatography on silica gel if required.
Visualization of Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of a dichlorinated indoline from its corresponding indole precursor.
Caption: General workflow for the synthesis of 5,6-dichloro-2,3-dihydro-1H-indole.
